Phenol, 4,4'-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis-

Green Chemistry Nanocatalysis Schiff Base Synthesis

This unique, symmetrical N,O-bidentate ligand features a central methylene bridge, essential for its specific coordination geometry. Use this exact compound to ensure high yields (96% in 5 min) for green nanocatalytic synthesis, develop potent antibacterial agents (20 mm zone vs. MRSA), create color-fast disperse dyes, or as an analytical standard (m.p. 241–247°C). Substitution leads to performance failure.

Molecular Formula C27H22N2O2
Molecular Weight 406.5 g/mol
CAS No. 72906-30-0
Cat. No. B11709824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 4,4'-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis-
CAS72906-30-0
Molecular FormulaC27H22N2O2
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=CC=C(C=C2)N=CC3=CC=C(C=C3)O)N=CC4=CC=C(C=C4)O
InChIInChI=1S/C27H22N2O2/c30-26-13-5-22(6-14-26)18-28-24-9-1-20(2-10-24)17-21-3-11-25(12-4-21)29-19-23-7-15-27(31)16-8-23/h1-16,18-19,30-31H,17H2
InChIKeyIJCNUYVKXSZHSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4,4'-[Methylenebis(4,1-phenylenenitrilomethylidyne)]diphenol (CAS 72906-30-0)


Phenol, 4,4'-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis- (CAS 72906-30-0) is a symmetrical bis-Schiff base formed by the condensation of 4-hydroxybenzaldehyde with 4,4'-diaminodiphenylmethane (DDM) [1]. This compound, with the molecular formula C27H22N2O2 and a molecular weight of 406.48 g/mol, functions as a versatile N,O-bidentate ligand and a key intermediate for synthesizing high-performance polymers, coordination complexes, and advanced dyes [2]. Its structure, featuring a central methylene bridge linking two imine-phenol moieties, distinguishes it from analogous bis-Schiff bases with alternative bridging units (e.g., oxybis, sulfone) and is critical for its specific coordination geometry and material properties [1].

Why Generic Substitution of CAS 72906-30-0 Fails for Performance-Critical Applications


Substituting this compound with a close structural analog can lead to significant performance failures, as demonstrated by systematic comparative data [1]. Replacing the central methylene bridge with an ether linkage or introducing bulky substituents on the phenolic ring results in quantifiably different biological activity and chemical reactivity. For instance, the choice of bridging unit directly impacts the compound's ability to coordinate metal ions, which is essential for its use as an ionophore or catalyst ligand [1]. In dye applications, this specific Schiff base structure dictates the final shade and fastness properties of the resulting azo dyes, meaning a generic replacement will not produce the same color characteristics [2]. The quantitative evidence below proves that the target compound's specific configuration yields a unique profile of synthesis efficiency, antibacterial potency, and cytotoxic activity that cannot be replicated by its closest in-class analogs [1].

Quantitative Evidence Guide: Differentiated Performance of CAS 72906-30-0 vs. Analogs


Synthesis Efficiency: Superior Yield Under Green Conditions

When synthesized via a ZnFe2O4 nanoparticle-catalyzed condensation in water at 100°C, the target compound (3a) was obtained with a 96% isolated yield in just 5 minutes [1]. This performance is superior to other bis-Schiff bases in the same study, demonstrating a marked advantage over alternatives like the oxybis-bridged analog (3b), which required 25 minutes to reach an 80% yield under identical conditions [1].

Green Chemistry Nanocatalysis Schiff Base Synthesis

Antibacterial Activity: Potent and Selective Broad-Spectrum Action

The target compound (3a) exhibits broad-spectrum antibacterial activity with a distinctive potency profile against drug-resistant strains. Against Methicillin-resistant Staphylococcus aureus (MRSA), it shows a zone of inhibition of 20.0 mm, which is 33% larger than that of the ether-bridged analog 3b (15.0 mm) [1]. The Minimum Inhibitory Concentration (MIC) data confirms this trend, with a value of 31.0 μg/mL against Salmonella typhi, making it 2.26 times more potent than compound 3e (70.0 μg/mL) [1].

Antibacterial Drug-Resistant Bacteria MIC Determination

Cytotoxic Activity: Discriminate Anti-Cancer Potential Against Lung and Breast Cancer

In vitro MTT assays reveal that the target compound (3a) has a potent and differentiated cytotoxic profile against human cancer cell lines. Its IC50 value of 21.32 μg/mL against the MCF-7 breast cancer cell line is 25% more potent than the closest analog 3b (28.44 μg/mL) [1]. Critically, the paper states that all synthesized bis-Schiff bases, including 3a, have lower IC50 values than the clinical drug cisplatin, establishing them as a more potent class of candidates [1].

Anticancer Cytotoxicity MCF-7 A-549 IC50

Spectral Characterization and Purity Verification Standards

For quality control and procurement verification, the target compound has a well-defined melting point of 241–247°C and a characteristic 1H-NMR signal for the methylene bridge protons at δ 3.95 (s, 2H) in DMSO-d6 [1]. These data provide specific, quantitative benchmarks that distinguish it from analogs like the oxybis-bridged compound (3b), which melts at 239–242°C and lacks the characteristic singlet of a methylene bridge [1].

Analytical Chemistry NMR Spectroscopy Quality Control

Validated Application Scenarios for Phenol, 4,4'-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis- (CAS 72906-30-0)


Green Synthesis of High-Purity Bis-Schiff Base Ligand Libraries

This compound is the optimal starting material when the goal is to rapidly generate a library of bis-Schiff bases using a sustainable, water-based nanocatalytic method. Its synthesis serves as the benchmark for the protocol, delivering the highest yield (96%) in the shortest time (5 min), establishing it as the most efficient core scaffold for further derivatization [1].

Screening for Discriminate Anti-MRSA and Anti-Cancer Lead Candidates

Researchers focused on identifying new chemical entities with specific activity against drug-resistant bacteria and cancer cells should prioritize this compound. It provides a distinct selectivity pattern, showing potent activity against MRSA (20 mm zone) and a strong cytotoxic effect against MCF-7 breast cancer cells (IC50 21.32 μg/mL) that differentiates it from its ether-bridged analog [1].

Synthesis of Color-Tuned Disperse Dyes for Polyester Fabrics

For textile chemists, this molecule is a proven diazo coupling component for creating bisazo-bisazomethine disperse dyes. Its specific structure is essential for producing golden yellow to reddish brown shades with very good to excellent washing and sublimation fastness on polyester, a color-fastness profile that is inseparable from its unique conjugated architecture [2].

Analytical Standard for Method Development and Quality Control

Due to its well-characterized melting point (241–247°C) and diagnostic 1H-NMR methylene bridge signal (δ 3.95), this compound serves as an excellent reference standard for developing HPLC or NMR-based purity assays for Schiff base research, providing a clear analytical fingerprint that simplifies identification and quantification [1].

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